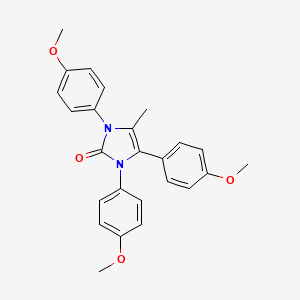
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound characterized by its imidazolone core structure substituted with three 4-methoxyphenyl groups and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:
Formation of the Imidazolone Core: The imidazolone core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methoxybenzaldehyde, methylamine, and glyoxal.
Substitution Reactions:
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophilic substitution with desired nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Tris(4-hydroxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure with hydroxyl groups instead of methoxy groups.
1,3,4-Tris(4-chlorophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure with chloro groups instead of methoxy groups.
1,3,4-Tris(4-nitrophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure with nitro groups instead of methoxy groups.
Uniqueness
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of methoxy groups, which can influence its electronic properties, solubility, and reactivity. These characteristics make it distinct from its analogues and can lead to different biological and material applications.
Properties
CAS No. |
65015-68-1 |
|---|---|
Molecular Formula |
C25H24N2O4 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1,3,4-tris(4-methoxyphenyl)-5-methylimidazol-2-one |
InChI |
InChI=1S/C25H24N2O4/c1-17-24(18-5-11-21(29-2)12-6-18)27(20-9-15-23(31-4)16-10-20)25(28)26(17)19-7-13-22(30-3)14-8-19/h5-16H,1-4H3 |
InChI Key |
XKUKUHAXJRVDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


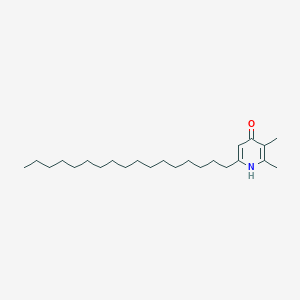
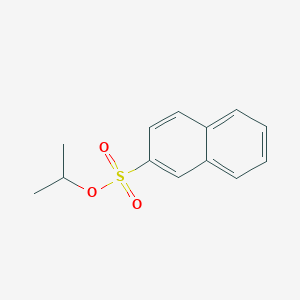
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
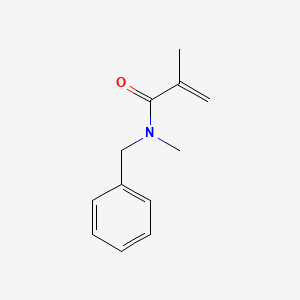
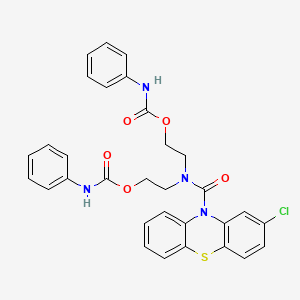
oxophosphanium](/img/structure/B14485371.png)
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
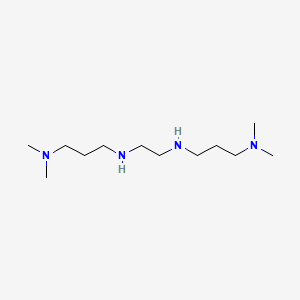

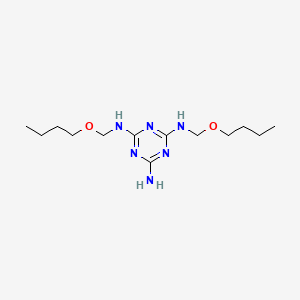
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

